

An In-Depth Technical Guide to the Chemical Properties of YIAD-0205

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Compound of Interest		
Compound Name:	YIAD-0205	
Cat. No.:	B15617901	Get Quote

YIAD-0205 is a novel small molecule inhibitor of amyloid- β (A β) aggregation, currently under investigation for its therapeutic potential in Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

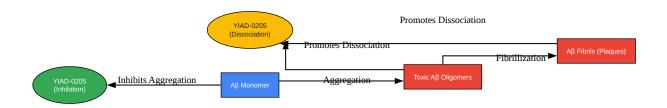
YIAD-0205 is a derivative of a 5-benzyl-6-phenylbenzo[1][2]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold.[3] Its key chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C26H16Br2CIN3	[4]
Molecular Weight	565.69 g/mol	[1]
CAS Number	2446054-34-6	[4]
Physical Form	Powder	[1]
Storage	-20°C for 3 years (powder); -80°C for 1 year (in solvent)	[1]

Mechanism of Action



YIAD-0205 has demonstrated a dual mechanism of action in preclinical studies, targeting the pathological aggregation of amyloid- β peptides, a hallmark of Alzheimer's disease. It has been shown to both inhibit the formation of new A β aggregates and to dissociate pre-existing A β fibrils and oligomers.[5] This activity reduces the levels of toxic A β species in the brain, potentially mitigating their neurotoxic effects.



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Proposed mechanism of action for YIAD-0205.

Experimental Protocols Synthesis of YIAD-0205

While a detailed, step-by-step synthesis protocol for **YIAD-0205** is not publicly available, the synthesis of its core benzo[d]imidazole-pyrrolo[1,2-a]pyrazine structure has been described. The general approach involves a modular, acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, leading to the formation of the hybrid structure through double cyclodehydration and aromatization. The specific bromine and chlorine substitutions on **YIAD-0205** would be introduced through the use of appropriately substituted starting materials or subsequent halogenation steps.

In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

The inhibitory effect of **YIAD-0205** on A β aggregation is commonly assessed using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β -sheet structures of amyloid fibrils.



Materials:

- Amyloid-β (1-42) peptide
- Thioflavin T (ThT)
- Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
- YIAD-0205 stock solution (in a suitable solvent like DMSO)
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to generate a monomeric solution.
- Prepare a working solution of ThT in phosphate buffer.
- In a 96-well plate, combine the A β (1-42) solution with various concentrations of **YIAD-0205** (e.g., 10 μ M and 100 μ M) or a vehicle control.[5]
- Add the ThT working solution to each well.
- Incubate the plate at 37°C with intermittent shaking to promote aggregation.
- Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.
- Inhibition of aggregation is determined by a reduction in the fluorescence signal in the presence of YIAD-0205 compared to the vehicle control. YIAD-0205 has been observed to inhibit A β (1-42) aggregation at concentrations of 10 μ M and 100 μ M.[5]

In Vivo Efficacy in 5XFAD Transgenic Mice



The 5XFAD mouse model of Alzheimer's disease, which overexpresses five familial Alzheimer's disease mutations, is used to evaluate the in vivo efficacy of **YIAD-0205**.

Animal Model:

• 5XFAD transgenic mice

Dosing Regimen:

- Dose: 50 mg/kg body weight[5]
- Route of Administration: Oral gavage[5]
- Frequency: Twice a week for one month[5]
- Vehicle: To be determined based on solubility and tolerability studies.

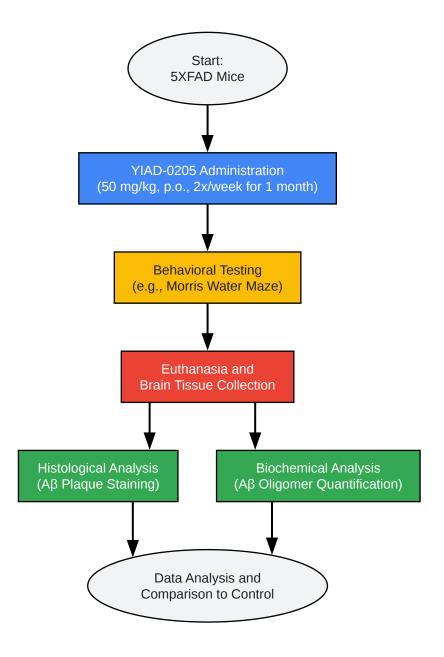
General Procedure for Oral Gavage:

- Weigh the mouse to determine the correct dosing volume.
- Restrain the mouse securely.
- Gently insert a gavage needle into the esophagus.
- Slowly administer the YIAD-0205 suspension or solution.
- Monitor the animal for any signs of distress after the procedure.

Outcome Measures:

- Histological Analysis: Brain tissue is collected and sectioned for immunohistochemical staining of Aβ plaques (e.g., using 6E10 antibody) to quantify plaque number and area.
- Biochemical Analysis: Brain homogenates are analyzed by methods such as Western blotting or ELISA to measure the levels of soluble and insoluble Aβ oligomers and total Aβ.
- Behavioral Testing: Cognitive function can be assessed using various behavioral mazes (e.g., Morris water maze, Y-maze) to evaluate learning and memory.





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Workflow for in vivo evaluation of YIAD-0205.

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